NGD-4715

Übersicht

Beschreibung

NGD-4715 ist eine Verbindung, die von der Neurogen Corporation entwickelt wurde. Sie wirkt als selektiver, nicht-peptidischer Antagonist am Melanin-konzentrierenden Hormonrezeptor 1. Diese Verbindung hat in Tiermodellen anxiolytische, antidepressive und anorektische Wirkungen gezeigt und die Phase-I-Studien am Menschen erfolgreich abgeschlossen .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere SchritteDie Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird . Industrielle Produktionsmethoden würden wahrscheinlich die Skalierung dieser Laborverfahren umfassen, wobei gleichzeitig Sicherheit, Effizienz und Kosteneffizienz gewährleistet werden.

Vorbereitungsmethoden

The synthesis of NGD-4715 involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

NGD-4715 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Wissenschaftliche Forschungsanwendungen

NGD-4715 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Wechselwirkungen von Antagonisten des Melanin-konzentrierenden Hormonrezeptors 1 zu untersuchen.

Biologie: Es hilft beim Verständnis der Rolle des Melanin-konzentrierenden Hormonrezeptors 1 in verschiedenen physiologischen Prozessen.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Angstzuständen, Depressionen und Fettleibigkeit.

Industrie: Es kann bei der Entwicklung neuer Medikamente eingesetzt werden, die auf den Melanin-konzentrierenden Hormonrezeptor 1 abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv an den Melanin-konzentrierenden Hormonrezeptor 1 bindet und ihn antagonisiert. Diese Wechselwirkung hemmt die Aktivität des Rezeptors, was zu einer Verringerung von Angstzuständen, Depressionen und Appetit in Tiermodellen führt. Die beteiligten molekularen Ziele und Pfade umfassen das zentrale Nervensystem und verschiedene Neurotransmittersysteme .

Wirkmechanismus

NGD-4715 exerts its effects by selectively binding to and antagonizing the melanin-concentrating hormone receptor 1. This interaction inhibits the receptor’s activity, leading to reduced anxiety, depression, and appetite in animal models. The molecular targets and pathways involved include the central nervous system and various neurotransmitter systems .

Vergleich Mit ähnlichen Verbindungen

NGD-4715 wird mit anderen Antagonisten des Melanin-konzentrierenden Hormonrezeptors 1 wie BMS-830216, GW-856464, ALB-127158 und AMG 076 verglichen. Obwohl diese Verbindungen ähnliche Wirkmechanismen aufweisen, ist this compound einzigartig in seiner spezifischen Bindungsaffinität und seinen pharmakokinetischen Eigenschaften. Es hat vielversprechende Ergebnisse in präklinischen und klinischen Studien gezeigt, was es zu einem potenziellen Kandidaten für die weitere Entwicklung macht .

Biologische Aktivität

NGD-4715 is an investigational compound primarily developed as a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). This compound has gained attention due to its potential application in treating obesity, as MCHR1 plays a significant role in regulating energy homeostasis and caloric intake.

This compound functions by blocking the MCHR1, which is implicated in various physiological processes, including appetite regulation and energy expenditure. The binding of melanin-concentrating hormone (MCH) to MCHR1 typically stimulates food intake and reduces energy expenditure. By antagonizing this receptor, this compound aims to reduce appetite and promote weight loss.

Signaling Pathways

The activation of MCHR1 leads to several intracellular signaling pathways:

- Gq Protein Coupling : Increases intracellular calcium levels.

- Gi/o Protein Coupling : Decreases cyclic adenosine monophosphate (cAMP) levels.

- MAPK Pathway Activation : Involves ERK phosphorylation, which is crucial for various cellular responses.

These pathways collectively contribute to the physiological effects observed with MCH signaling, such as increased food intake and decreased energy expenditure .

Preclinical Studies

Research indicates that this compound has shown effectiveness in reducing food intake in animal models. Studies have demonstrated that the selective blockade of MCHR1 can lead to significant weight loss in rodent models. For instance, the deletion of the MCH or MCHR1 gene in mice resulted in leaner phenotypes due to reduced feeding behavior and increased metabolic rates .

Clinical Trials

Initial Phase I clinical trials have reported that this compound is generally safe and well-tolerated across various doses. The studies focused on assessing the pharmacokinetics and pharmacodynamics of the compound, with results suggesting promising outcomes for further development .

Case Study 1: Rodent Model

In a study involving genetically modified mice lacking MCH or MCHR1, researchers observed:

- Weight Reduction : Significant decrease in body weight compared to wild-type controls.

- Increased Activity : Enhanced locomotor activity was noted, particularly on high-fat diets.

These findings underscore the potential of this compound in modulating energy balance through MCHR1 antagonism .

Case Study 2: Human Trials

In clinical settings, this compound has been evaluated for its safety profile:

- Tolerance Levels : Participants tolerated the drug well with minimal adverse effects reported.

- Dosage Escalation Studies : Ongoing studies are investigating optimal dosing strategies for effective weight management .

Data Summary

| Parameter | Findings |

|---|---|

| Compound Name | This compound |

| Target | Melanin-concentrating hormone receptor 1 |

| Mechanism | Antagonist |

| Primary Indication | Obesity |

| Safety Profile | Well-tolerated in Phase I trials |

| Key Findings | Reduced food intake; increased activity |

Future Directions

Research into this compound continues with a focus on its long-term efficacy and safety in larger populations. The ongoing studies aim to refine dosage recommendations and explore potential applications beyond obesity treatment, given the broader implications of MCH signaling in metabolic disorders.

Eigenschaften

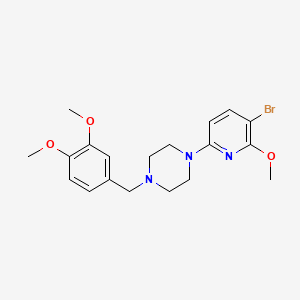

IUPAC Name |

1-(5-bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrN3O3/c1-24-16-6-4-14(12-17(16)25-2)13-22-8-10-23(11-9-22)18-7-5-15(20)19(21-18)26-3/h4-7,12H,8-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKYVNYLCIABRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC(=C(C=C3)Br)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432090 | |

| Record name | NGD-4715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476322-70-0 | |

| Record name | NGD-4715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.